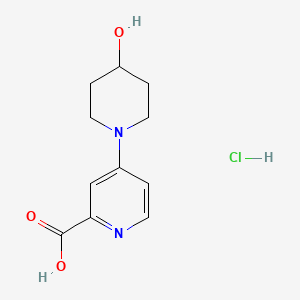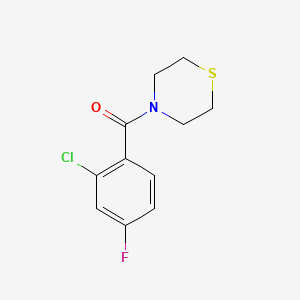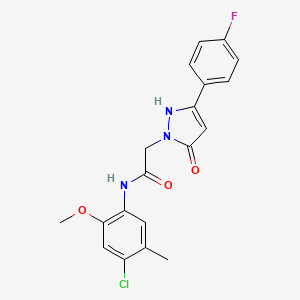![molecular formula C21H26N2O3 B2572461 (2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 303992-84-9](/img/structure/B2572461.png)
(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide, also known as DEAQ, is a synthetic compound that belongs to the class of organic compounds known as diarylethenes. It is a photochromic compound that exhibits reversible photoisomerization properties. DEAQ has been widely used in scientific research, particularly in the field of optoelectronics and materials science.
Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures related to "(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide", highlighting their potential in developing new materials and therapeutic agents. For instance, the synthesis of Schiff bases, including compounds with diethylamino and dimethoxyphenyl groups, has been detailed, showing their relevance in anticancer activity and interaction with DNA (Uddin et al., 2020). These compounds have been characterized using various spectroscopic techniques and evaluated for their cytotoxicity against cancer cell lines, demonstrating their potential as potent drugs against cancer.
Material Science Applications
Research in material science has explored the incorporation of similar structural motifs into polyamides and polyimides, offering insights into the development of new materials with enhanced thermal stability and solubility. For example, aromatic polyamides and polyimides based on diamines have been synthesized, showing promising applications due to their amorphous nature and good solubility in polar solvents (Yang & Lin, 1995; Yang & Lin, 1994). These materials could potentially be used in various high-performance applications due to their thermal properties and ease of processing.
Fluorescent Materials
The design and synthesis of fluorescent materials have also been a significant area of research, with studies focusing on tetraphenylethene derivatives that exhibit aggregation-induced emission (AIE) characteristics. These materials, such as tetra(4-(diethylamino)phenyl)ethene, have been shown to possess strong proton capture capabilities, allowing for reversible fluorescence switching, indicating their utility in chemical sensing and environmental monitoring (Wang et al., 2015).
Drug Design and Bioactive Compounds
The exploration of bioactive compounds incorporating structures similar to "this compound" has led to the identification of potential antitumor agents and other therapeutic molecules. Research has been directed towards understanding the interaction of these compounds with biological targets, demonstrating the importance of structural features in mediating biological activity (Atwell et al., 1989).
Propriétés
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-5-23(6-2)18-11-9-17(10-12-18)22-21(24)14-8-16-7-13-19(25-3)20(15-16)26-4/h7-15H,5-6H2,1-4H3,(H,22,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFMJSLPWQTQGI-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)
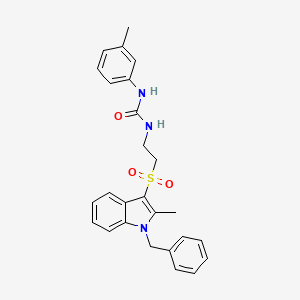
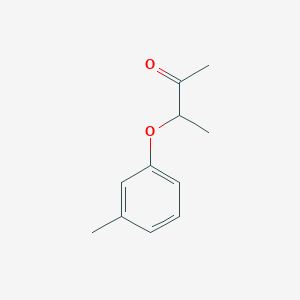
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)

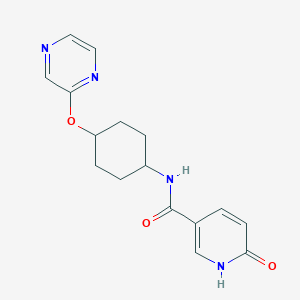
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
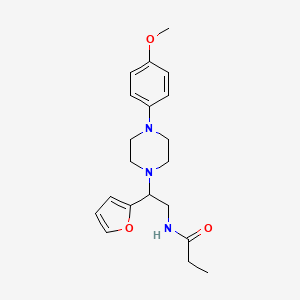
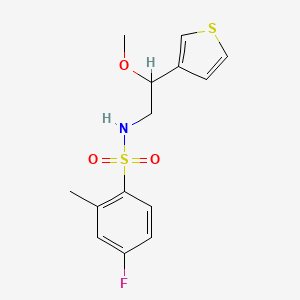

![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)
